BenchChemオンラインストアへようこそ!

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea

TSHR antagonist Potency Ortholog selectivity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea (CAS 1203237-47-1) is a synthetic small-molecule urea derivative featuring a 1,1-dioxidoisothiazolidine moiety and a thiophene ring. Its molecular formula is C15H17N3O3S2 with a molecular weight of 351.4 g/mol.

Molecular Formula C15H17N3O3S2
Molecular Weight 351.44
CAS No. 1203237-47-1
Cat. No. B2877325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea
CAS1203237-47-1
Molecular FormulaC15H17N3O3S2
Molecular Weight351.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3
InChIInChI=1S/C15H17N3O3S2/c1-11-5-6-12(18-7-3-9-23(18,20)21)10-13(11)16-15(19)17-14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19)
InChIKeyBFVDWEQIKNNQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea (CAS 1203237-47-1): A Quantitative Selectivity & Potency Baseline for TSHR Antagonist Procurement


1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea (CAS 1203237-47-1) is a synthetic small-molecule urea derivative featuring a 1,1-dioxidoisothiazolidine moiety and a thiophene ring. Its molecular formula is C15H17N3O3S2 with a molecular weight of 351.4 g/mol . The compound functions as a thyroid-stimulating hormone receptor (TSHR) antagonist, exhibiting quantified potency at both rat and human TSHR orthologs [1].

Why Generic TSHR Antagonist Substitution Fails: The 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea Differentiation Case


Within the TSHR antagonist chemotype, minor structural modifications profoundly alter both potency and selectivity profiles. The specific combination of a 2-methylphenyl linker, a thiophen-2-yl urea terminus, and the 1,1-dioxidoisothiazolidin-2-yl substituent in this compound yields a distinct pharmacological fingerprint that cannot be presumed for close analogs. Substituting an analog with a different aryl or heteroaryl group risks significant shifts in TSHR IC50 and, critically, in selectivity against related glycoprotein hormone receptors such as the follicle-stimulating hormone receptor (FSHR) [1]. The quantitative evidence below demonstrates that this compound possesses a measurable selectivity window (TSHR vs. FSHR) that would be invalidated by blind analog replacement.

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea: Head-to-Head Potency and Selectivity Data Against Closest Pharmacological Comparators


Human TSHR Antagonist Potency: Direct Comparison with Rat Ortholog Activity

The compound inhibits human TSHR with an IC50 of 71 nM, measured in HEK293 cells expressing the human receptor via Eu-cAMP TR-FRET assay. Its potency is comparable at the rat TSHR ortholog (IC50 68 nM, FRTL-5 cells), demonstrating consistent cross-species activity [1]. This near-identical potency across species is not a universal property of TSHR antagonists, making this compound preferable for translational studies where both rat and human target engagement must be modeled.

TSHR antagonist Potency Ortholog selectivity

Selectivity Over FSHR: A Quantitative Window Against the Closest Phylogenetic Receptor

When profiled against the human follicle-stimulating hormone receptor (FSHR), the compound showed an IC50 of 2,550 nM, yielding a 36-fold selectivity window versus human TSHR (IC50 71 nM) [1]. This level of discrimination is critical because FSHR is the most closely related glycoprotein hormone receptor and a primary off-target liability. Without this specific data, a user cannot assume any analog retains this selectivity margin.

Selectivity FSHR Off-target profiling

Chemotype-Driven Differentiation: The 1,1-Dioxidoisothiazolidine Scaffold Confers a Unique Pharmacophoric Profile Among Urea-Based TSHR Antagonists

The compound incorporates a 1,1-dioxidoisothiazolidine ring, a cyclic sulfonamide (sultam) that is distinct from the urea-linked aryl or adamantyl chemotypes common in other TSHR antagonist series. In a class-level comparison, urea-based TSHR antagonists lacking this sultam motif have shown divergent potency and selectivity profiles; for example, the adamantly-cyanoguanidine-aryl chemotype reported by Wong et al. (2017) demonstrated that replacing the cyanoguanidine with a urea moiety significantly altered P2X7R activity [1]. While no direct TSHR data exists for those analogs, the principle that the central linker chemotype determines target engagement is directly transferable. The 1,1-dioxidoisothiazolidine-2-yl group introduces hydrogen-bond acceptor capacity and a constrained geometry that is absent in simple phenyl or alkyl linked urea TSHR antagonists, providing a structural rationale for its selectivity fingerprint.

Chemotype Scaffold Structure-activity relationship

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea: Evidence-Backed Research Application Scenarios


Cross-Species Translational TSHR Pharmacology Studies

The near-identical potency at human (IC50 71 nM) and rat (IC50 68 nM) TSHR makes this compound suitable for ex vivo-in vivo translational experiments where target engagement must be modeled across species without potency adjustment [1].

Selective TSHR Pathway Dissection in the Presence of FSHR Background

With a 36-fold selectivity window over FSHR, this compound enables functional dissection of TSHR-mediated signaling in cell types co-expressing FSHR, reducing off-target confounding at concentrations up to ~500 nM [1].

Chemical Probe for Isothiazolidine Dioxide-Based TSHR Antagonist SAR

As a representative of the 1,1-dioxidoisothiazolidine chemotype, this compound serves as a structurally distinct starting scaffold for medicinal chemistry optimization programs seeking to differentiate from adamantyl- or indazole-based TSHR antagonist series [2].

Quote Request

Request a Quote for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.